Pyrimidine penicillin G

Description

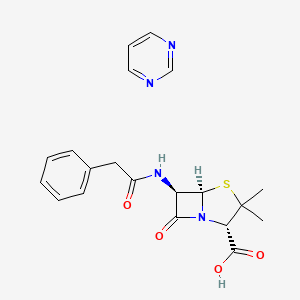

Structure

3D Structure of Parent

Properties

CAS No. |

59413-33-1 |

|---|---|

Molecular Formula |

C20H22N4O4S |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;pyrimidine |

InChI |

InChI=1S/C16H18N2O4S.C4H4N2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-2-5-4-6-3-1/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-4H/t11-,12+,14-;/m1./s1 |

InChI Key |

ZMZWDDSEAIEIPT-LQDWTQKMSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CN=CN=C1 |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CN=CN=C1 |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CN=CN=C1 |

Other CAS No. |

59413-33-1 |

Synonyms |

pyrimidine penicillin G |

Origin of Product |

United States |

Structural Elucidation and Analytical Characterization of Pyrimidine Penicillin G Compounds

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

For the Penicillin G moiety, ¹H NMR spectra typically show characteristic signals for the protons of the β-lactam ring, the thiazolidine (B150603) ring, and the phenylacetyl side chain. For instance, the protons on the β-lactam ring of Penicillin G sodium salt have been observed at approximately 5.26 ppm and 5.28 ppm. The two methyl groups on the thiazolidine ring typically appear as distinct singlets in the upfield region of the spectrum.

In the case of the pyrimidine (B1678525) ring, the chemical shifts of its protons are influenced by the substituents on the ring. For an unsubstituted pyrimidine, proton signals are observed at approximately 9.26 ppm, 8.78 ppm, and 7.36 ppm. The introduction of substituents would cause shifts in these values depending on their electronic effects.

¹³C NMR spectroscopy provides information on the carbon skeleton. For pyrimidine derivatives, characteristic signals for the carbon atoms in the heterocyclic ring are observed, with their chemical shifts being highly dependent on the nature and position of substituents. For example, in some substituted pyrimidines, the carbon atoms of the ring can appear in the range of 150-170 ppm.

Representative ¹H NMR Data for Penicillin G Potassium Salt

| Proton | Chemical Shift (δ) ppm |

|---|---|

| Phenyl H | 7.2-7.4 |

| Amide NH | ~7.5 |

| β-lactam H | 5.48, 5.40 |

| Thiazolidine H | ~4.5 |

| Benzyl CH₂ | ~3.6 |

| Methyl CH₃ | 1.5-1.9 |

Note: Data is illustrative and based on typical values for Penicillin G derivatives.

Representative ¹³C NMR Data for a Substituted Pyrimidine Derivative

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C=O | ~169.31 |

| Pyrimidine C2 | ~161.46 |

| Pyrimidine C4 | ~154.30 |

| Pyrimidine C6 | ~153.89 |

| Aromatic C | 127.22-137.06 |

| Pyrimidine C5 | ~95.23 |

| CH₃ | ~18.58 |

Note: Data is for a representative substituted pyrimidine and will vary for Pyrimidine Penicillin G.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Penicillin G shows characteristic absorption bands for the β-lactam carbonyl group (around 1767 cm⁻¹), the amide I band (around 1674 cm⁻¹), and the carboxylate group (around 1588 cm⁻¹). The exact positions of these bands can vary depending on the sample preparation and the salt form of the penicillin.

For pyrimidine derivatives, characteristic IR absorption bands are observed for C=N and C=C stretching vibrations within the aromatic ring, typically in the 1400-1600 cm⁻¹ region. The presence of other functional groups, such as amino or hydroxyl groups, will give rise to their own characteristic bands.

Representative IR Absorption Bands for Penicillin G and Pyrimidine Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Type |

|---|---|---|

| β-lactam C=O | ~1770 | Penicillin G |

| Amide C=O | ~1670 | Penicillin G |

| Carboxylate C=O | ~1590 | Penicillin G |

| N-H Stretch | 3300-3500 | Pyrimidine (if substituted with NH₂) |

| C=N Stretch | 1525-1575 | Pyrimidine |

| C=C Stretch (aromatic) | 1570-1596 | Pyrimidine |

Note: These are approximate values and can shift based on the specific molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For Penicillin G, the expected exact mass can be calculated and compared with the measured mass to confirm its identity. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further help in structural elucidation by identifying characteristic fragments of the penicillin core and the side chain.

For a novel compound like this compound, HRMS would be crucial to confirm the successful coupling of the pyrimidine moiety to the Penicillin G structure. The technique allows for the identification and quantification of antibiotics and their metabolites in various matrices.

Expected HRMS Data for Penicillin G

| Ion Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 335.1060 |

| [M+Na]⁺ | 357.0879 |

| [M-H]⁻ | 333.0903 |

Note: m/z values are for the free acid form of Penicillin G.

Infrared (IR) Spectroscopy

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of penicillins. A typical HPLC method for Penicillin G involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the compound absorbs, such as around 210 nm or 280 nm. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. HPLC methods can be developed to separate Penicillin G from its degradation products and other related substances.

For this compound, a similar reversed-phase HPLC method would likely be effective. The addition of the pyrimidine group would alter its polarity and thus its retention time compared to Penicillin G.

Typical HPLC Parameters for Penicillin G Analysis

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Methanol/Phosphate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | ~7.1 min |

Note: Parameters are from a specific study and will vary.

Thin Layer Chromatography (TLC) is a simple and rapid method for the qualitative analysis of compounds and for monitoring the progress of reactions. For penicillins, silica (B1680970) gel plates are commonly used as the stationary phase. A suitable mobile phase, often a mixture of solvents such as n-butanol, acetic acid, and water, is used to develop the chromatogram. The separated spots can be visualized under UV light or by staining with a reagent like iodine vapor. The retardation factor (Rf value) is a key parameter for identification.

TLC can be effectively used to get a preliminary assessment of the purity of this compound and to identify the presence of starting materials or by-products.

Representative TLC System for Penicillin G

| Stationary Phase | Mobile Phase | Detection |

|---|---|---|

| Silica Gel 60 F₂₅₄ | n-butanol:acetic acid:water:p-toluenesulphonic acid (3:1:1:0.7) | UV light or Iodine vapor |

Note: The mobile phase composition can be adjusted to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC)

Elemental Analysis for Molecular Composition

Elemental analysis is a fundamental technique in the characterization of new chemical entities, providing quantitative information about the elemental composition of a sample. This data is crucial for verifying the empirical and molecular formula of a synthesized compound. For this compound, a derivative of Penicillin G, elemental analysis serves to confirm the successful incorporation of the pyrimidine moiety into the parent molecule.

The molecular formula of Penicillin G is C₁₆H₁₈N₂O₄S, and the molecular formula of pyrimidine is C₄H₄N₂. japsonline.comscispace.com Assuming a direct combination of these two molecules, the resulting molecular formula for this compound would be C₂₀H₂₂N₄O₄S. The theoretical elemental composition of this compound, calculated based on this formula, is presented in the table below.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 20 | 240.22 | 57.95 |

| Hydrogen | H | 1.008 | 22 | 22.176 | 5.35 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 13.52 |

| Oxygen | O | 15.999 | 4 | 63.996 | 15.46 |

| Sulfur | S | 32.06 | 1 | 32.06 | 7.74 |

| Total | 414.48 | 100.00 |

While specific experimental elemental analysis data for this compound is not widely available in the public domain, research on the synthesis of novel pyrimidine derivatives consistently employs this method for structural verification. For instance, studies on newly synthesized pyrimidine conjugates report the comparison of found elemental percentages with calculated values, which typically must agree within a narrow margin (e.g., ±0.4%) to validate the proposed structure. japsonline.comsemanticscholar.org

In the broader context of medicinal chemistry and drug discovery, the synthesis of various pyrimidine-based compounds is an active area of research. The characterization of these compounds, as seen in numerous studies, relies on a combination of spectral methods (IR, NMR, Mass Spectrometry) and elemental analysis to unequivocally establish their molecular structure. bohrium.comresearchgate.net For example, in the development of novel pyrimidine derivatives as potential antimicrobial or anticancer agents, elemental analysis provides the foundational evidence that the target molecule has been synthesized with the correct stoichiometry of constituent elements. semanticscholar.org This analytical step is indispensable for ensuring the purity and confirming the identity of the compound before it proceeds to further biological evaluation.

Molecular Mechanisms of Action and Biochemical Interaction

Penicillin-Binding Protein (PBP) Interactions of Pyrimidine (B1678525) Penicillin G Derivatives

The primary mechanism of action for β-lactam antibiotics, including penicillin derivatives, involves the inhibition of penicillin-binding proteins (PBPs). These enzymes are crucial for the synthesis and maintenance of the bacterial cell wall. The interaction of Pyrimidine Penicillin G derivatives with these proteins is a key determinant of their antibacterial efficacy.

In Vitro Binding Affinity Studies with PBPs

Currently, specific in vitro binding affinity data for a compound explicitly identified as "this compound" with various bacterial PBPs are not extensively available in publicly accessible scientific literature. Research in the field of antibacterial drug discovery often involves the synthesis and evaluation of numerous derivatives, and such specific data for this particular compound remains to be broadly published.

For context, studies on the parent compound, Penicillin G, have established its ability to form a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of PBPs, thereby inactivating them. acs.org It is hypothesized that a pyrimidine moiety could modulate the binding affinity of the penicillin scaffold to PBPs, potentially enhancing its activity or altering its PBP selectivity profile. However, without specific experimental data, this remains a theoretical consideration.

Inhibition Kinetics of Bacterial Transpeptidases and Transglycosylases

The inactivation of PBPs by β-lactam antibiotics leads to the inhibition of their transpeptidase and, in some cases, transglycosylase activity. These enzymatic functions are vital for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall.

Detailed kinetic studies, including the determination of inhibition constants (such as kinact and Ki) for "this compound" against bacterial transpeptidases and transglycosylases, are not found in the current body of scientific literature. Such studies are critical for quantifying the efficiency of PBP inactivation and understanding the specific molecular interactions that drive the inhibitory process.

Pyrimidine-Mediated Modulation of Bacterial Resistance Mechanisms

A significant area of interest in the development of new antibiotics is their ability to counteract existing bacterial resistance mechanisms, such as the production of β-lactamase enzymes.

Suppression of β-Lactamase Gene Expression

The potential for a pyrimidine substituent to influence the expression of genes responsible for antibiotic resistance is a compelling area of research.

Investigation of Gene Regulatory Pathways (e.g., blaZ suppression)

The blaZ gene is a well-characterized gene in Staphylococcus aureus that encodes for a β-lactamase capable of hydrolyzing and inactivating penicillin-class antibiotics. The regulation of blaZ expression is a complex process involving regulatory proteins such as BlaI and BlaR1. There is currently no specific research available that investigates the direct effect of "this compound" on the suppression of the blaZ gene or its associated regulatory pathways.

Specificity of Pyrimidine Adjuvants towards Bacterial Strains (e.g., MRSA)

Methicillin-resistant Staphylococcus aureus (MRSA) presents a major clinical challenge due to its resistance to most β-lactam antibiotics. This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a low-affinity PBP (PBP2a) that is not effectively inhibited by traditional penicillins. While Penicillin G is generally ineffective against MRSA, it is conceivable that a pyrimidine modification could alter this activity profile. acs.org However, there is no published data to support the specific efficacy of "this compound" against MRSA or the role of a pyrimidine moiety as an adjuvant in this context.

Based on a comprehensive review of scientific literature, there is no widely recognized or documented chemical compound specifically named "this compound." This term does not correspond to a standard entry in chemical databases or peer-reviewed publications. Research in the field of medicinal chemistry has explored the synthesis of various conjugates and derivatives that incorporate both pyrimidine and penicillin structures to investigate novel antimicrobial agents. However, these are distinct molecular entities and are not collectively or individually referred to as "this compound."

Consequently, a detailed article on the specific molecular mechanisms and biochemical interactions of a compound named "this compound" cannot be provided, as there is no established scientific basis for this specific entity. The information requested in the outline, including interactions with bacterial cell wall autolytic enzymes and influence on bacterial metabolic pathways, is contingent on the existence of a defined compound and its corresponding research, which is not available under this name.

To provide context on related research, scientists have created hybrid molecules combining the β-lactam ring of penicillins with the pyrimidine nucleus. The general scientific interest in such molecules stems from the potential to develop new antibiotics that could overcome resistance mechanisms or possess novel activities. However, any discussion of their specific biochemical interactions would be speculative without data on a defined "this compound" compound.

Strategies for Overcoming Antimicrobial Resistance at the Molecular Level

Modulation of Bacterial Efflux Pumps by Pyrimidine (B1678525) Moieties

A third major driver of antimicrobial resistance is the action of bacterial efflux pumps, which are membrane proteins that actively expel antibiotics from the cell, preventing them from reaching their intracellular targets. nih.govjabonline.in The inhibition of these pumps by small molecules, known as efflux pump inhibitors (EPIs), is a promising strategy to restore antibiotic susceptibility. nih.govtandfonline.com

Within the diverse chemical landscape of potential EPIs, pyrimidine-containing structures have been identified as effective modulators. Specifically, pyridopyrimidine and pyranopyridine derivatives have been reported as potent inhibitors of Resistance-Nodulation-Division (RND) family efflux pumps, such as AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa. nih.govjabonline.infrontiersin.orgasm.org These inhibitors can function through competitive binding, where they are recognized and transported by the pump in place of the antibiotic, or through non-competitive binding to a specific site on the pump, which reduces the pump's affinity for its antibiotic substrates. nih.govtandfonline.com By blocking this efflux mechanism, pyrimidine-based EPIs can increase the intracellular concentration of co-administered antibiotics, thereby restoring their effectiveness against multidrug-resistant bacteria. tandfonline.com

Structure Activity Relationship Sar Studies and Rational Design

Computational Approaches to Pharmacophore Modeling and Ligand Design

Computational tools are indispensable in modern drug discovery for accelerating the design and optimization of new therapeutic agents. In the development of pyrimidine-based penicillin enhancers, computational methods play a crucial role in understanding mechanisms and predicting the activity of novel compounds. researchgate.net

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyrimidine (B1678525) derivatives, computational studies can generate pharmacophore models that define the key hydrogen bond donors, acceptors, and hydrophobic regions necessary for activity. researchgate.net These models can then be used to virtually screen large databases of chemical compounds to identify new potential hits with diverse structural backbones.

In the case of the P2As, molecular modeling has provided crucial insights into their mechanism. For instance, computational work suggested that the lead compound acts on its target through an allosteric site rather than by directly competing with ATP in the active site of a kinase. chemrxiv.org Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structures of pyrimidine analogs with their biological activities. researchgate.net These QSAR models help in predicting the potency of newly designed compounds before they are synthesized, saving significant time and resources. Such computational approaches are vital for the rational design of the next generation of pyrimidine-based molecules to combat antibiotic resistance. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic and geometric features of a molecule. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Pyrimidine (B1678525) Penicillin G, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), are used to determine its most stable three-dimensional geometry. These calculations optimize bond lengths, bond angles, and dihedral angles to find the molecule's lowest energy conformation.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing it as a nucleophile. Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, defining its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. tandfonline.comemerginginvestigators.org For Pyrimidine Penicillin G, the properties of both the penicillin core and the pyrimidine substituent would influence the energies of these frontier orbitals. The electron-withdrawing or -donating nature of the pyrimidine moiety can modulate the HOMO-LUMO gap of the parent penicillin structure.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be derived. These descriptors provide quantitative measures of a molecule's reactivity and stability. Key descriptors include:

Chemical Hardness (η): Defined as half the energy difference between the LUMO and HOMO energies, chemical hardness measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," implying it is less reactive.

Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a function of both electronegativity and chemical hardness and is a crucial indicator of a molecule's propensity to engage in reactions involving charge transfer. nih.gov

The following table presents representative calculated quantum chemical properties for the parent Penicillin G molecule and a substituted pyrimidine derivative, illustrating the typical values obtained from DFT calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|---|

| Penicillin G | -6.57 | -0.21 | 6.36 | 3.18 | 1.81 |

| Substituted Pyrimidine | -4.83 | -2.53 | 2.30 | 1.15 | 5.88 |

Data for Penicillin G is representative of calculations in an aqueous phase. Data for the substituted pyrimidine is for a highly reactive derivative. The values serve as an illustration of the data derived from DFT studies.

Analysis of Frontier Molecular Orbitals (FMO)

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides insights into the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study how that molecule behaves and interacts within a larger biological system over time.

The primary targets for penicillin-class antibiotics are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for cell wall synthesis. mdpi.com Conversely, a major mechanism of bacterial resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. biorxiv.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a protein target. This method helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site.

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the system over time, providing a detailed view of the ligand-protein complex's dynamic behavior. These simulations can reveal the stability of the binding pose, the flexibility of different parts of the protein upon ligand binding, and the role of water molecules in mediating the interaction. For this compound, these studies would be crucial to predict its binding affinity and inhibitory potential against both PBPs and β-lactamases.

A key outcome of molecular modeling studies is the calculation of binding free energy, which quantifies the strength of the interaction between the ligand and the protein. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate these energies from MD simulation trajectories. nih.gov A more negative binding energy indicates a stronger and more stable interaction.

By comparing the calculated binding energies of this compound to its target PBPs versus its affinity for various β-lactamases, researchers can predict its potential efficacy and its susceptibility to resistance mechanisms. A desirable profile would show strong binding to PBPs and weak binding to β-lactamases.

The table below shows representative binding affinities for penicillin-type molecules with their protein targets, as determined by computational methods.

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Computational Method |

|---|---|---|---|

| Penicillin G | β-Lactamase | -6.8 | Molecular Docking |

| Methicillin | Transpeptidase (PBP) | -4.81 | Molecular Docking |

These values are illustrative of typical binding affinities found in computational studies of penicillin-like molecules with their respective protein targets.

Conformational landscape analysis, derived from long-timescale MD simulations, can map the different shapes (conformations) the molecule and protein can adopt and the energy barriers between them. This provides a deeper understanding of the binding process and the structural changes required for the inhibition of the target enzyme.

Ligand-Protein Interaction Studies (e.g., with PBPs, β-Lactamases)

In Silico Prediction of Molecular Stability and Reactivity

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of This compound . While the existence of this compound, identified by the CAS number 59413-33-1, is documented as a chemical entity where Penicillin G is combined with a pyrimidine moiety, specific in silico studies on its molecular stability and reactivity are not present in publicly accessible research. schrodinger.com

Computational chemistry provides a powerful avenue for predicting the properties of molecules. Methods such as Density Functional Theory (DFT) and other quantum mechanical calculations are routinely used to determine molecular stability and reactivity. These in silico approaches can generate valuable data on:

Molecular Geometry: The three-dimensional arrangement of atoms and bond lengths/angles.

Electronic Properties: Distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the resulting energy gap, which is a key indicator of chemical reactivity.

Reactivity Descriptors: Parameters like chemical potential, hardness, and electrophilicity index, which predict how a molecule will interact with other chemical species.

Thermodynamic Stability: Calculated heats of formation and Gibbs free energy, which indicate the stability of the molecule.

For many penicillin derivatives and other pyrimidine-containing compounds, extensive computational studies have been performed to elucidate their mechanisms of action, predict their interaction with biological targets like penicillin-binding proteins (PBPs), and understand their stability against degradation by enzymes such as β-lactamases. siftdesk.orgscispace.comresearchgate.netfcien.edu.uyresearchgate.net These studies often involve creating detailed data tables of the calculated molecular properties.

However, despite the established methodologies and the clear relevance of such studies for antibiotic development, dedicated research focusing on the in silico prediction of these properties for This compound specifically has not been published. The available information is generally limited to its identification and brief descriptions in chemical databases. Consequently, the detailed research findings and data tables required for a thorough analysis of its molecular stability and reactivity from a computational standpoint are not available at this time.

Future Directions and Advanced Research Perspectives

Integration of Pyrimidine-Based Strategies with Other Novel Antimicrobial Approaches

The fight against multidrug-resistant bacteria increasingly relies on combination therapies and the integration of different antimicrobial strategies. nih.gov Pyrimidine-based compounds, including derivatives of pyrimidine (B1678525) penicillin G, are well-suited for such integrated approaches due to their versatile chemistry and broad range of biological activities. nih.govmdpi.com

One area of active research is the combination of pyrimidine antibiotics with non-antibiotic compounds that can enhance their efficacy. nih.gov This can include efflux pump inhibitors, which prevent bacteria from expelling the antibiotic, or membrane permeabilizers that increase drug uptake. nih.gov The combination of pyrimidine nucleoside antibiotics with other agents like trifluzamide has also been explored in agricultural applications to achieve synergistic effects. google.com

Furthermore, the incorporation of pyrimidine-based antimicrobials into advanced drug delivery systems represents a promising future direction. nih.gov For instance, the conjugation of pyrimidine derivatives to nanoparticles could improve their pharmacokinetic properties, enable targeted delivery to the site of infection, and enhance their antibacterial and antibiofilm activities. nih.gov

The creation of hybrid molecules that combine a pyrimidine-penicillin G core with other antibacterial pharmacophores is another exciting prospect. acs.org Such hybrids could exhibit multiple mechanisms of action, making it more difficult for bacteria to develop resistance. The synthesis of pyrazole-clubbed pyrimidine hybrids, for example, has shown promising results against MRSA. acs.org

Future research is expected to explore:

The synergistic effects of combining pyrimidine penicillin G with other classes of antibiotics, such as aminoglycosides or macrolides, to tackle complex infections. nih.gov

The development of pyrimidine-based compounds that can be activated by external stimuli, such as light, for photodynamic therapy applications.

The synthesis of pyrimidine-containing polymers and hydrogels for the creation of antimicrobial surfaces and coatings.

Advancements in Bioanalytical and Biophysical Methodologies for Compound Characterization

A thorough understanding of the structure, function, and interactions of this compound and its derivatives is crucial for their rational design and development. Advancements in bioanalytical and biophysical techniques are providing unprecedented insights at the molecular level.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of penicillins and their metabolites in various biological matrices. nih.govrsc.orgufl.edu Modern methods allow for the rapid analysis of multiple β-lactams in small sample volumes, which is critical for pharmacokinetic and therapeutic drug monitoring studies. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of synthetic penicillin derivatives. slideshare.net 1H-NMR provides detailed information about the chemical environment of protons in the molecule, confirming successful synthesis and providing insights into the conformation of the compound. slideshare.netresearchgate.net

Biophysical techniques are increasingly being used to study the interactions of novel antibiotics with their biological targets. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of drug-target interactions, which is invaluable for lead optimization. whiterose.ac.uk These techniques are central to fragment-based drug discovery (FBDD), an approach that can be used to identify new binding partners for pyrimidine-containing scaffolds. oup.com

X-ray crystallography allows for the determination of the three-dimensional structure of antibiotic-target complexes at atomic resolution, providing a detailed map of the binding interactions and guiding the design of more potent inhibitors. whiterose.ac.uk Furthermore, computational approaches like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are being used to predict the activity of new derivatives and to understand their binding modes with targets like penicillin-binding proteins. researchgate.net

Future advancements in this field will likely involve:

The application of cryo-electron microscopy (cryo-EM) to study the interaction of this compound with large cellular machinery, such as ribosomes or cell wall synthesis complexes.

The use of advanced NMR techniques, such as saturation transfer difference (STD) NMR, to map the binding epitopes of pyrimidine derivatives on their protein targets.

The integration of multiple biophysical and computational methods to create a comprehensive understanding of the molecular basis of action of this compound and its analogues, facilitating the design of the next generation of highly effective antibiotics. nih.govacs.org

Table of Compounds

| Compound Name | Chemical Class | Brief Description |

| This compound | β-Lactam Antibiotic | A synthetic derivative of penicillin G with a pyrimidine moiety. |

| Pyrimidine-2-amines | Pyrimidine Derivative | Act as adjuvants to increase penicillin G susceptibility in MRSA. |

| Trimethoprim | Dihydrofolate Reductase Inhibitor | A pyrimidine-based antibiotic. nih.gov |

| Avibactam | β-Lactamase Inhibitor | A non-β-lactam inhibitor with a broad spectrum of activity. nih.govmdpi.com |

| Clavulanic acid | β-Lactamase Inhibitor | A traditional β-lactamase inhibitor. nih.gov |

| Trifluzamide | Fungicide | Used in combination with pyrimidine nucleoside antibiotics in agriculture. google.com |

Q & A

Q. How can the synthesis of pyrimidine penicillin G be optimized using aromatic nucleophilic substitution reactions?

Methodological Answer: Utilize one-step aromatic nucleophilic substitution under controlled conditions (e.g., solvent polarity, temperature) to introduce the pyrimidine moiety into the penicillin backbone. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using NMR spectroscopy .

Q. What experimental protocols are recommended to determine the minimal inhibitory concentration (MIC) of this compound against Gram-positive bacteria?

Methodological Answer: Perform broth microdilution assays following CLSI guidelines. Use standardized bacterial inocula (e.g., Streptococcus pyogenes ATCC 19615) and compare results with benzathine penicillin G as a control. Validate reproducibility through triplicate trials .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

Methodological Answer: Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Collect diffraction data using synchrotron radiation and refine structures with software like SHELXL. Report space group, unit cell parameters, and hydrogen-bonding interactions to confirm stability .

Q. What statistical methods are appropriate for analyzing discrepancies in bactericidal efficacy between this compound and traditional penicillins?

Methodological Answer: Apply non-parametric tests (e.g., Mann-Whitney U test) to compare log-transformed MBC (minimal bactericidal concentration) values. Account for cross-over design biases using mixed-effects models, as seen in clinical trials for oral penicillin V .

Q. How should researchers design a pilot study to assess the stability of this compound under physiological pH conditions?

Methodological Answer: Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Quantify degradation products via HPLC-UV and calculate half-life using first-order kinetics. Include negative controls (e.g., phosphate buffer) to isolate pH-specific effects .

Advanced Research Questions

Q. What spectroscopic techniques can elucidate the binding mechanism between this compound and human serum albumin (HSA)?

Methodological Answer: Employ fluorescence quenching assays to measure binding constants (Ka) and stoichiometry (n). Complement with circular dichroism (CD) to detect conformational changes in HSA and validate findings via molecular docking simulations (e.g., AutoDock Vina) .

Q. How can researchers address conflicting data on this compound’s efficacy in biofilm-associated infections?

Methodological Answer: Use confocal microscopy with LIVE/DEAD staining to quantify biofilm penetration. Compare results across multiple strains (e.g., methicillin-resistant Staphylococcus aureus vs. Pseudomonas aeruginosa) and apply meta-analysis tools to resolve heterogeneity in study designs .

Q. What strategies mitigate β-lactamase-mediated resistance when testing this compound in polymicrobial environments?

Methodological Answer: Co-administer β-lactamase inhibitors (e.g., clavulanic acid) in checkerboard assays to measure fractional inhibitory concentration indices (FICI). Use RNA-seq to identify upregulated resistance genes in surviving colonies .

Q. How can computational chemistry predict the pharmacokinetic profile of this compound?

Methodological Answer: Perform molecular dynamics simulations (e.g., GROMACS) to estimate LogP, plasma protein binding, and renal clearance. Validate predictions against in vivo rodent models, ensuring adherence to NIH guidelines for preclinical reporting .

Q. What experimental frameworks are suitable for evaluating the immunogenicity of this compound in sensitized populations?

Methodological Answer: Use ELISA to detect IgE antibodies in serum samples from patients with penicillin allergy histories. Incorporate positive (penicillin G) and negative (saline) controls, and stratify results by HLA haplotype to identify risk correlations .

Guidance for Handling Methodological Challenges

- Data Contradictions : Follow PRISMA guidelines for systematic reviews to harmonize conflicting MIC/MBC data. Use sensitivity analysis to assess outlier studies .

- Reproducibility : Document reagent lot numbers, equipment calibration dates, and statistical code in supplementary materials. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

- Ethical Compliance : For in vivo studies, align protocols with institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) and include randomization/blinding to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.